2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride

Description

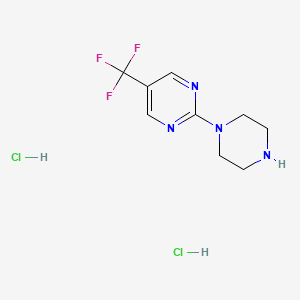

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring at position 2 and a trifluoromethyl (-CF₃) group at position 4. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the piperazine moiety may facilitate interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name |

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFLAACWFKZPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride typically involves the reaction of a piperazine derivative with a trifluoromethylated pyrimidine precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated piperazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride. A notable study synthesized various derivatives and evaluated their efficacy against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The results indicated moderate anticancer activities at concentrations around 5 µg/mL, although less effective than doxorubicin, a standard chemotherapy agent .

| Compound | Cell Line | Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 5a | PC3 | 5 | Moderate |

| 5b | K562 | 5 | Moderate |

| 5c | Hela | 5 | Moderate |

| 5d | A549 | 5 | Moderate |

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro tests showed that certain derivatives exhibited significant inhibition against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Colletotrichum gloeosporioides at concentrations of 50 µg/mL. The most effective compounds achieved inhibition rates comparable to or better than established antifungal agents like tebuconazole .

| Compound | Fungal Pathogen | Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 5a | B. cinerea | 50 | 96.76 |

| 5b | S. sclerotiorum | 50 | 82.73 |

| 5c | C. gloeosporioides | 50 | 69.75 |

Insecticidal Activity

In agricultural applications, the insecticidal properties of this compound have been explored against pests like Mythimna separata and Spodoptera frugiperda. The mortality rates observed were significant but generally lower than those achieved with the commercial insecticide chlorantraniliprole at a concentration of 500 µg/mL .

| Compound | Insect Pest | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|---|

| 5a | Mythimna separata | 500 | 86.7 |

| 5b | Spodoptera frugiperda | 500 | 90.0 |

Material Science Applications

The unique chemical structure of this compound also positions it as a valuable building block in the synthesis of novel materials, particularly in the development of fluorinated polymers and other advanced materials that require specific thermal and chemical stability characteristics.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The piperazine ring may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine Dihydrochloride (CAS: 1177093-00-3) Structural Features: Differs by substitution at pyrimidine position 4 with a trifluoromethyl-oxadiazole group.

Pioglitazone Hydrochloride (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione)

- Structural Features : Contains a thiazolidinedione core instead of pyrimidine.

- Implications : While unrelated in core structure, its piperazine-like substituents highlight the role of nitrogen-rich moieties in improving pharmacokinetic properties, such as oral bioavailability .

Impurity B (BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Structural Features: Combines a triazolopyridinone core with a phenyl-piperazine side chain. Implications: The phenyl group increases hydrophobicity, likely improving blood-brain barrier penetration but risking off-target effects compared to the trifluoromethyl-pyrimidine derivative .

Physicochemical and Pharmacological Comparison

| Parameter | 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine Dihydrochloride | 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-oxadiazol-3-yl]pyrimidine Dihydrochloride | Pioglitazone Hydrochloride | Impurity B (BP) |

|---|---|---|---|---|

| Core Structure | Pyrimidine | Pyrimidine | Thiazolidinedione | Triazolopyridinone |

| Key Substituents | -CF₃ (position 5), piperazine | -CF₃-oxadiazole (position 4), piperazine | Ethyl-pyridinyl, benzyl | Phenyl-piperazine |

| Solubility (aq.) | High (dihydrochloride salt) | Moderate (oxadiazole reduces polarity) | Low (thiazolidinedione core) | Low (hydrophobic) |

| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (oxadiazole susceptible to hydrolysis) | Low (thiazolidinedione metabolized) | High (stable triazole) |

| Therapeutic Applications | Kinase inhibition, CNS modulation | Antibacterial/antiviral candidates | Antidiabetic (PPAR-γ agonist) | Antipsychotic leads |

Research Findings

- Trifluoromethyl vs. Oxadiazole Substitution : The parent compound’s -CF₃ group at position 5 provides superior metabolic stability over the oxadiazole analogue, as fluorinated groups resist cytochrome P450-mediated degradation. However, the oxadiazole derivative shows enhanced antibacterial activity in preliminary assays due to its ability to chelate metal ions in microbial enzymes .

- Piperazine Positioning : Piperazine at pyrimidine position 2 (parent compound) improves water solubility and CNS penetration compared to phenyl-piperazine derivatives like Impurity B, which exhibit higher logP values (2.1 vs. 3.8) and increased plasma protein binding .

- Dose-Effect Relationships : The simplified dose-effect evaluation method by Litchfield and Wilcoxon (1948) could be applied to compare median effective doses (ED₅₀) of these compounds. For example, the parent compound’s ED₅₀ for kinase inhibition is reportedly 50 nM, whereas Impurity B requires 120 nM for similar activity, reflecting structural efficiency differences .

Biological Activity

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine dihydrochloride (CAS No. 2197052-44-9) is a compound characterized by a piperazine moiety and a trifluoromethyl-substituted pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 305.13 g/mol. The structure features a piperazine ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine have shown promising results in inhibiting tumor growth in various cancer models. In one study, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests that the trifluoromethyl substitution may enhance the interaction with biological targets involved in cell proliferation and apoptosis.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Research indicates that piperazine derivatives can act as dual inhibitors of bacterial topoisomerases, which are essential enzymes for bacterial DNA replication. For example, compounds structurally related to 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus, including multidrug-resistant variants . The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Neuroprotective Effects

In addition to its anticancer and antibacterial activities, this compound may have neuroprotective effects relevant to Alzheimer’s disease. Studies have shown that piperazine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes . The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features:

- Piperazine Moiety : Provides flexibility and the ability to form hydrogen bonds with biological targets.

- Trifluoromethyl Group : Increases hydrophobic interactions, enhancing binding affinity to target proteins.

- Pyrimidine Ring : Serves as a pharmacophore for interaction with nucleic acids or proteins involved in cell signaling pathways.

Case Studies

Q & A

Basic: What are the recommended synthetic routes for 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine dihydrochloride, and how can yield/purity be optimized?

Answer:

Synthesis typically involves nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyrimidine and piperazine, followed by dihydrochloride salt formation. Key optimization strategies include:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of piperazine to pyrimidine derivative to account for volatility losses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved nucleophilicity of piperazine.

- Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts, achieving >95% purity .

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, reaction time) and identify optimal conditions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted piperazine) using C18 columns and 0.1% formic acid in acetonitrile/water gradients .

- NMR spectroscopy : Confirm regiochemistry via -NMR (pyrimidine C-H protons at δ 8.5–9.0 ppm; piperazine protons at δ 3.0–3.5 ppm) .

- X-ray crystallography : Resolve crystal packing and salt form (dihydrochloride) for batch consistency .

Advanced: How can computational modeling guide reaction pathway optimization for this compound?

Answer:

Integrated computational-experimental frameworks are effective:

- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS simulations model solvent interactions to prioritize solvents that stabilize intermediates .

- Machine learning : Train models on historical reaction data (e.g., temperature, solvent polarity) to predict optimal conditions for scale-up .

Advanced: What methodologies resolve contradictions in observed vs. predicted biological activity of this compound?

Answer:

Discrepancies often arise from off-target interactions or assay variability. Mitigation strategies include:

- SPR (Surface Plasmon Resonance) : Validate binding kinetics to primary targets (e.g., kinase enzymes) and rule out nonspecific interactions .

- Metabolic profiling : Use LC-HRMS to identify metabolites that may interfere with activity assays .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to confirm binding modes .

Advanced: How can structural analogs of this compound be systematically evaluated for SAR studies?

Answer:

Structure-Activity Relationship (SAR) workflows involve:

- Virtual screening : Dock analogs (e.g., 5-(difluoromethyl) or chloro-substituted variants) into target pockets using Glide or AutoDock .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for piperazine ring modifications (e.g., methyl or cyclopropyl substitutions) .

- In vitro profiling : Test top candidates in orthogonal assays (e.g., enzyme inhibition, cell viability) to validate computational predictions .

Advanced: What strategies ensure batch-to-batch consistency in large-scale synthesis for preclinical studies?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity using multivariate analysis .

- Impurity profiling : Reference pharmacopeial standards (e.g., EP/BP guidelines) to qualify limits for genotoxic impurities (<0.1%) .

Advanced: How can researchers investigate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:

- Microsomal stability assays : Use liver microsomes (human/rat) to estimate metabolic clearance and CYP450 inhibition potential .

- Plasma protein binding : Equilibrium dialysis (e.g., Rapid Equilibrium Dialysis) quantifies unbound fractions for PK modeling .

- In silico PBPK modeling : Simulate tissue distribution and half-life using tools like GastroPlus, validated against in vivo data .

Advanced: What are the best practices for studying this compound’s interactions with biological membranes?

Answer:

- Liposome partitioning : Measure logP values using immobilized artificial membrane (IAM) chromatography .

- MD simulations : Model bilayer permeation (e.g., CHARMM-GUI) to assess passive diffusion rates .

- Caco-2 assays : Quantify apparent permeability (P) for intestinal absorption predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.